molecular formula C10H9F2NO2 B2788763 N-[3-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 1153014-41-5

N-[3-(difluoromethoxy)phenyl]prop-2-enamide

Cat. No.: B2788763
CAS No.: 1153014-41-5
M. Wt: 213.184
InChI Key: GNWQJPXLBXGKKE-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]prop-2-enamide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]prop-2-enamide typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the prop-2-enamide moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted carboxylic acids, while reduction could produce difluoromethoxy-substituted amines.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(difluoromethoxy)phenyl]prop-2-enamide is unique due to the presence of the difluoromethoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-2-9(14)13-7-4-3-5-8(6-7)15-10(11)12/h2-6,10H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWQJPXLBXGKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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